1-Benzylpiperidin-3-one hydrochloride

Catalog No.
S755937
CAS No.
50606-58-1
M.F
C12H18ClNO2
M. Wt
243.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylpiperidin-3-one hydrochloride

CAS Number

50606-58-1

Product Name

1-Benzylpiperidin-3-one hydrochloride

IUPAC Name

1-benzylpiperidin-3-one;hydrochloride

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

InChI

InChI=1S/C12H15NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2;1H

InChI Key

XDAGZUGDGORLMZ-UHFFFAOYSA-N

SMILES

C1CC(=O)CN(C1)CC2=CC=CC=C2.Cl

Canonical SMILES

C1CC(=O)CN(C1)CC2=CC=CC=C2.O.Cl

1-Benzylpiperidin-3-one hydrochloride, with the molecular formula C₁₂H₁₆ClNO and CAS number 50606-58-1, is a chemical compound characterized by a piperidine ring substituted with a benzyl group and a ketone functional group. The compound appears as a cream to pale brown powder and is commonly used in various chemical and biological applications. Its structure can be represented by the InChI Key OVWSFXNSJDMRPV-UHFFFAOYSA-N and the SMILES notation Cl.O=C1CCCN(CC2=CC=CC=C2)C1 .

Currently, there is no documented information on the mechanism of action of 1-Benzylpiperidin-3-one hydrochloride.

  • The presence of a secondary amine suggests potential skin and eye irritation [].
  • Standard laboratory safety practices should always be followed when handling unknown compounds, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

1-Benzylpiperidin-3-one hydrochloride is a chemical compound classified as a piperidinone derivative. While limited information exists on its direct applications in scientific research, its value lies in its role as a chemical intermediate. This means it serves as a building block for the synthesis of more complex molecules ().

  • Precursor for Medicinal Chemistry

    Research suggests 1-Benzylpiperidin-3-one hydrochloride can be a starting material for synthesizing various medicinally relevant compounds. For instance, it can be used in the preparation of Dichroanone, an antifebrile drug, and Balofloxacin, an antimicrobial agent ().

  • Synthetic Target Analogue Development

    The structure of 1-Benzylpiperidin-3-one hydrochloride may be relevant for designing and developing analogues of other bioactive molecules. By structurally modifying this compound, researchers can potentially create new molecules with desired therapeutic properties.

Typical of ketones and amines. It may undergo:

  • Nucleophilic addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Formation of derivatives: It can react with various reagents to form imines, enamines, or other nitrogen-containing compounds.

These reactions are fundamental for synthesizing more complex organic molecules in pharmaceutical chemistry.

Research indicates that 1-benzylpiperidin-3-one hydrochloride exhibits significant biological activity. It has been studied for its potential as a:

  • Analgesic: Exhibiting pain-relieving properties.
  • CNS stimulant: Influencing central nervous system activity, which may have implications in treating conditions like depression or anxiety.
  • Antidepressant: Showing promise in modulating neurotransmitter levels.

Its pharmacological properties make it a compound of interest in medicinal chemistry and drug development.

The synthesis of 1-benzylpiperidin-3-one hydrochloride typically involves several steps:

  • Formation of the piperidinone: Starting from piperidine, a benzyl group is introduced through alkylation.
  • Oxidation: The resulting compound undergoes oxidation to form the corresponding ketone.
  • Hydrochloride salt formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

These methods ensure high purity and yield of the desired product, making it suitable for research and industrial applications.

1-Benzylpiperidin-3-one hydrochloride finds diverse applications, including:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.
  • Research: Employed in studies related to pain management and neuropharmacology.
  • Chemical synthesis: Acts as a building block for synthesizing more complex organic compounds.

Its versatility underscores its importance in both academic research and industrial applications.

Interaction studies involving 1-benzylpiperidin-3-one hydrochloride have revealed its potential effects on various biological systems. Key findings include:

  • Synergistic effects with other analgesics: Enhancing pain relief when combined with traditional analgesics.
  • Neurotransmitter modulation: Affecting serotonin and dopamine levels, which may contribute to its antidepressant effects.

These interactions highlight its potential utility in combination therapies for enhanced efficacy.

Several compounds share structural similarities with 1-benzylpiperidin-3-one hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Benzylpiperidin-3-oneC₁₂H₁₅NOBase form without hydrochloride
4-BenzylpiperidineC₁₃H₁₉NSubstituted at the fourth position
1-(4-Methylbenzyl)piperidin-3-oneC₁₃H₁₉NOMethyl substitution on benzyl group
1-(2-Thienyl)piperidin-3-oneC₁₂H₁₅NOSContains a thiophene ring

The unique feature of 1-benzylpiperidin-3-one hydrochloride lies in its specific substitution pattern, which influences its biological activity and chemical reactivity compared to these similar compounds. Its distinct properties make it particularly valuable in medicinal chemistry research.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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